Hinokiresinol

Overview

Description

Hinokiresinol is a natural product found in Drimiopsis maculata with data available.

Scientific Research Applications

Antioxidant and Antiatherogenic Activities

Hinokiresinol demonstrates potent antioxidant and antiatherogenic activities. The study by Song et al. (2007) found that cis-hinokiresinol exhibits significant scavenging activities on ABTS cation and superoxide anion radicals, along with inhibitory effects on lipoprotein-associated phospholipase A2, acyl-CoA:cholesterol acyltransferase 1 and 2, and low-density lipoprotein oxidation (Song et al., 2007).

Antiallergic Effects

Hinokiresinol also has been found to possess antiallergic effects. Bae et al. (2006) reported that hinokiresinol inhibited beta-hexosaminidase release from RBL-2H3 cells induced by IgE and suppressed proinflammatory cytokines in RBL-2H3 cells stimulated by IgE (Bae et al., 2006).

Inhibiting Angiogenic Responses

The compound has also been shown to inhibit angiogenic responses. A study by Jeong et al. (2003) demonstrated that cis-hinokiresinol selectively inhibited endothelial cell proliferation, migration, and tube formation, as well as vessel growth in a mouse corneal neovascularization model (Jeong et al., 2003).

Antimalarial and Anti-Plasmodial Activities

Skytte et al. (2006) reported that modifications to hinokiresinol significantly improved its inhibition of Plasmodium falciparum growth, demonstrating potential antimalarial and antiplasmodial activities (Skytte et al., 2006).

Neuroprotective Effects

Ju et al. (2012) found that trans- and cis-hinokiresinols exhibited significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia, indicating potential applications in stroke treatment (Ju et al., 2012).

Estrogen-like Activities

Minami et al. (2000) discovered that hinokiresinol and its isomers have appreciable estrogen receptor binding activity, with (3S)-cis-hinokiresinol showing significantly higher activity than genistein (Minami et al., 2000).

Anti-Inflammatory and Cannabinoid Receptor Antagonistic Effects

A study by Anthony Jalin et al. (2015) identified trans- and cis-hinokiresinols as non-selective antagonists for cannabinoid receptors, which showed significant reduction in inflammation and microglial/macrophage cell infiltration in ischemic brain lesions (Anthony Jalin et al., 2015).

Enzymatic Formation Studies

Research by Suzuki et al. (2002, 2004) and Yamamura et al. (2010) focused on the enzymatic formation of hinokiresinol in plants like Asparagus officinalis and Cryptomeria japonica, shedding light on the biosynthesis and stereochemistry of hinokiresinol (Suzuki et al., 2002), (Suzuki et al., 2004), (Yamamura et al., 2010).

properties

IUPAC Name |

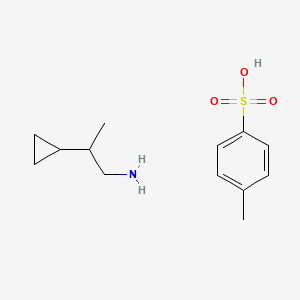

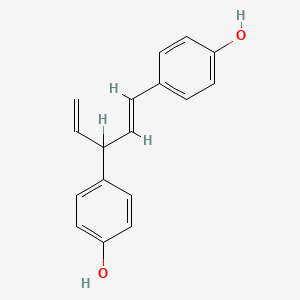

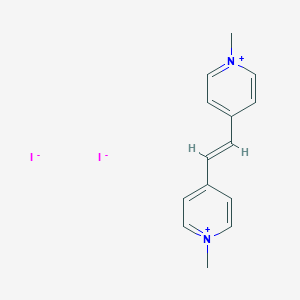

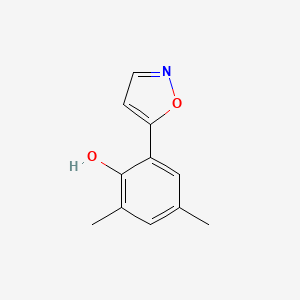

4-[(1E)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAUNWQYYMXIRB-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(/C=C/C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17676-24-3 | |

| Record name | Hinokiresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017676243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

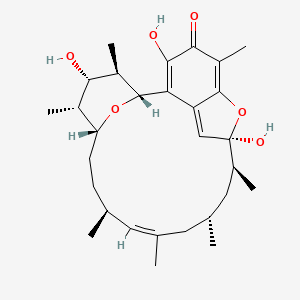

![[(6Z)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B8260490.png)

![2-(2-Hydroxypropan-2-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B8260501.png)

![1-Chloro-4-methyl-2-[3-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B8260532.png)

![(15Z)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B8260550.png)